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Compound of Interest

Compound Name: 5-lodoindoline

Cat. No.: B038618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 5-lodo-1H-indole, a significant building block in medicinal chemistry and drug
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analytical techniques.

Spectroscopic Data

The empirical formula for 5-lodo-1H-indole is CsHsIN, with a molecular weight of 243.04 g/mol .
[1][2] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables present the *H and 3C NMR data for 5-lodo-1H-indole.

Table 1: t*H NMR Data for 5-lodo-1H-indole
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in a
tabulated format in the

searched results.

Note: While a *H NMR spectrum for 5-lodo-1H-indole in CDCls has been published, a detailed
table of chemical shifts, multiplicities, and coupling constants was not available in the searched
literature. The data for substituted 5-iodoindoles are available and can be used for comparative
analysis.[3]

Table 2: 13C NMR Data for 5-lodo-1H-indole

Chemical Shift (6) ppm Assignment

Data not available in a tabulated format in the

searched results.

Note: A complete 3C NMR peak list for the parent 5-lodo-1H-indole was not found in the
searched literature. Data for various substituted 5-iodo-1H-indole derivatives are available and
show the C-I carbon signal at approximately 83-87 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for 5-lodo-1H-indole are presented in Table 3.

Table 3: IR Absorption Bands for 5-lodo-1H-indole

Wavenumber (cm—?) Assignment

Data not available in a tabulated format in the

searched results.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: A specific IR peak table for 5-lodo-1H-indole was not found. However, the IR spectra of
substituted 5-iodoindoles consistently show a sharp N-H stretching band around 3300-3400
cm~! and characteristic aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data for 5-lodo-1H-indole

m/z Relative Intensity (%) Assighment

243 Data not available [M]* (Molecular ion)

Fragmentation data not
available in the searched

results.

Note: The molecular ion peak [M]* for 5-lodo-1H-indole is expected at m/z 243, corresponding
to its molecular weight. Detailed fragmentation patterns were not available in the searched
literature. The fragmentation of indole derivatives is known to be complex.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of the 5-lodo-1H-indole sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
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Data Acquisition (*H NMR):
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.

o Solvent Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g.,
CDCls at 7.26 ppm).[3]

e Number of Scans: 16-32 scans are typically sufficient.

o Relaxation Delay: 1-2 seconds.

Data Acquisition (33C NMR):

e Spectrometer: 100 MHz or higher field NMR spectrometer.

e Pulse Program: Standard proton-decoupled pulse sequence.

e Solvent Reference: CDCls at 77.16 ppm or DMSO-ds at 39.52 ppm.[3]

e Number of Scans: 512-1024 scans or more may be required due to the low natural
abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

¢ Grind a small amount (1-2 mg) of the solid 5-lodo-1H-indole sample with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum.
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Mass Spectrometry (Electron lonization - El)

e Introduce a small amount of the 5-lodo-1H-indole sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

o The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

e A detector records the abundance of each ion, generating a mass spectrum. The
fragmentation pattern can provide valuable structural information.[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 5-lodo-1H-
indole is depicted in the following diagram.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of 5-
lodo-1H-indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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